C25H27F3N4O2S
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Metal-Organic Framework-Based Heterogeneous Catalysts
Catalysis of C1 Chemistry : Metal-organic frameworks (MOFs) have emerged as promising materials in catalyzing the transformation of C1 molecules (CO, CO2, CH4) into fuels and chemicals. Their porous structure and tunable chemical functionality make them ideal for designing catalysts or supports in the synthesis of high-value chemicals, addressing challenges in energy sustainability and chemical production from relatively inert C1 molecules (Cui et al., 2019).
Covalent Frameworks for Various Applications
C2N Materials : The covalent structure of carbon nitrides, such as C2N, demonstrates significant potential in catalysis, environmental science, energy storage, and biotechnology due to its high polarity, thermal, and chemical stability. Research focuses on its preparation, structure-property relationships, and applications in gas sorption, supercapacitors, and catalytic processes (Tian et al., 2020).
Electrocatalytic Reduction Processes
CO2 and CO Reduction : Research in electrocatalytic reduction aims at converting CO2 and CO to multi-carbon compounds, which are vital for chemical and energy industries. Cu-based catalysts have shown promise in selectively producing C2+ olefins and oxygenates, highlighting potential strategies to mitigate fossil resource depletion and carbon emissions (Ma et al., 2021).
Novel Nonlinear Optical (NLO) Materials
"X-type" NLO Dendrimers : Research into "X-type" NLO dendrimers reveals that strategic arrangement of chromophore moieties can significantly enhance NLO effects, offering insights into the design of materials with fewer chromophores yet high NLO performance. This research has implications for the development of advanced optical materials with potential applications in telecommunications and computing (Tang et al., 2015).
Direct Conversion of CO2 into Lower Olefins
Bifunctional Catalysis : The bifunctional catalysis process presents a promising approach for the direct conversion of CO2 into lower olefins (ethylene, propylene, butylene) with high selectivity and conversion rates. This research highlights the development of novel catalysts that can activate CO2 and selectively couple C-C, demonstrating potential for sustainable chemical production and greenhouse gas reduction (Gao et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c1-3-16-35-22-21(17-8-10-18(34-2)11-9-17)30-24(31-22)12-14-32(15-13-24)23(33)29-20-7-5-4-6-19(20)25(26,27)28/h4-11H,3,12-16H2,1-2H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLXVUNIBSDAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)N=C1C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C25H27F3N4O2S |
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